Nicotinamide, N-(4-methyl-1-piperazinylmethyl)-

Description

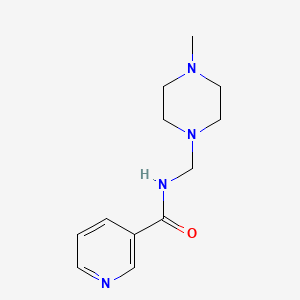

Nicotinamide, N-(4-methyl-1-piperazinylmethyl)-, is a nicotinamide derivative characterized by the substitution of a 4-methylpiperazinylmethyl group at the amide nitrogen. Structurally, it combines the nicotinamide core—a form of vitamin B3 critical in NAD+ (nicotinamide adenine dinucleotide) metabolism—with a piperazine moiety, which is often employed in medicinal chemistry to enhance solubility, bioavailability, or receptor binding . The piperazine group may confer improved pharmacokinetic properties, such as increased water solubility or altered metabolic stability, compared to unmodified nicotinamide.

Potential applications of this compound could include modulation of NAD+ pathways or kinase inhibition, as seen in structurally related imatinib analogs (). Its pharmacological relevance may parallel nicotinamide’s role in mitigating NAD+ depletion, as demonstrated in streptozotocin-induced models ().

Properties

CAS No. |

38221-46-4 |

|---|---|

Molecular Formula |

C12H18N4O |

Molecular Weight |

234.30 g/mol |

IUPAC Name |

N-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C12H18N4O/c1-15-5-7-16(8-6-15)10-14-12(17)11-3-2-4-13-9-11/h2-4,9H,5-8,10H2,1H3,(H,14,17) |

InChI Key |

LEKLMQGQIOCIPL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of nicotinamide with 4-methylpiperazine. The process generally includes the following steps:

Nucleophilic Substitution: Nicotinamide reacts with 4-methylpiperazine in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.

Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the pure product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular metabolism and its potential to modulate biological pathways.

Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with various molecular targets and pathways. It is known to:

Modulate Enzymatic Activity: The compound can influence the activity of enzymes involved in cellular metabolism.

Affect Gene Expression: It may alter the expression of genes related to metabolic pathways.

Interact with Receptors: The compound can bind to specific receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Key Observations :

- The piperazine group in the target compound may improve pharmacokinetics compared to unmodified nicotinamide, similar to imatinib analogs.

- Unlike streptozotocin, which depletes NAD+, nicotinamide derivatives typically preserve or enhance NAD+ levels.

Pharmacological Activity

Nicotinamide and its analogs exhibit distinct effects on NAD+ metabolism:

Key Findings :

- Nicotinamide pretreatment (500 mg/kg) mitigates streptozotocin-induced NAD+ depression for ~16 hours.

- The target compound’s piperazine group may influence its interaction with NAD+-related enzymes, though direct evidence is lacking.

Analytical Methodologies

UPLC-MS/MS is a gold-standard technique for quantifying nicotinamide analogs. Performance metrics from include:

| Parameter | Range/Value (7 Nicotinamide Analogs) | Relevance to Target Compound |

|---|---|---|

| Linear range | Broad (r² > 0.996) | Applicable for quantification |

| LOD | 0.075–0.600 μg/mL | High sensitivity for trace analysis |

| Recovery | 84.6–108.6% | Reliable extraction efficiency |

| RSD | 2.1–8.7% | Reproducible across matrices |

Implications :

- The method’s robustness (e.g., 10% methanol extraction, 20-min ultrasonication) supports its applicability to the target compound.

- High recovery rates (>84%) ensure accurate quantification in complex samples like health foods.

Biological Activity

Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- is a compound of interest due to its potential biological activities, particularly in relation to nicotinamide N-methyltransferase (NNMT) inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Overview of Nicotinamide and NNMT

Nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism and energy production. NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide, influencing various metabolic pathways and cellular functions. Inhibition of NNMT has been associated with several health benefits, including potential anti-cancer effects and modulation of metabolic disorders.

Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- acts as an inhibitor of NNMT. The inhibition occurs through the binding of the compound to the active site of NNMT, preventing the methylation process. This interaction can lead to increased levels of nicotinamide and its derivatives in cells, which may enhance cellular functions related to energy metabolism and stress response.

Key Findings on Biological Activity

- Inhibition Potency : Research indicates that derivatives of nicotinamide exhibit varying degrees of potency in inhibiting NNMT. For instance, peptide inhibitors have shown IC50 values as low as 0.15 nM in vitro, demonstrating significant inhibitory effects on NNMT activity .

- Cell-Based Assays : In cell-based assays, compounds similar to Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- have shown submicromolar IC50 values, indicating effective inhibition within cellular environments. These findings suggest the potential for therapeutic applications targeting metabolic disorders .

- Metabolic Implications : The inhibition of NNMT by nicotinamide derivatives can lead to alterations in NAD+ metabolism, which is critical for energy production and cellular repair mechanisms. Increased NAD+ levels have been linked to improved mitochondrial function and enhanced cell survival under stress conditions .

Case Study 1: Cancer Therapy

In a study exploring the effects of NNMT inhibition on cancer cell lines, researchers found that treatment with nicotinamide derivatives resulted in reduced proliferation rates and increased apoptosis in tumor cells. This suggests a potential role for these compounds in cancer therapeutics by targeting metabolic pathways crucial for tumor growth.

Case Study 2: Metabolic Disorders

Another study investigated the impact of nicotinamide supplementation in models of obesity and diabetes. The results indicated that nicotinamide could improve insulin sensitivity and reduce fat accumulation by modulating NNMT activity. Such findings highlight the compound's potential as a therapeutic agent for metabolic syndrome .

Comparative Analysis Table

| Compound | IC50 (nM) | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- | 0.15 | NNMT Inhibition | Cancer therapy, Metabolic disorders |

| Peptide Inhibitor 26 | 770 | Cell-based NNMT Inhibition | Drug discovery for intracellular targets |

| NMN (Nicotinamide Mononucleotide) | - | Mitochondrial function restoration | Anti-aging, Metabolic health |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 4-methylpiperazinylmethyl group into nicotinamide derivatives, and how can reaction conditions be optimized?

- Answer : The 4-methylpiperazinylmethyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, sulfonyl-substituted piperazine derivatives (e.g., 4-fluorophenylsulfonyl or 4-chlorophenylsulfonyl groups) are synthesized by reacting sulfonyl chlorides with piperazine intermediates under inert atmospheres . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and catalysts (e.g., triethylamine). Lower yields (17–32%) in nitro-substituted analogs suggest steric hindrance or electronic effects require fine-tuning .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- derivatives?

- Answer :

- LCMS : Validates molecular weight (e.g., m/z = 472.1–488.1 for sulfonylpiperazine derivatives) and purity (>98% @ 215/254 nm) .

- NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methyl groups at δ 2.3–2.5 ppm). 13C NMR confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 115–120 ppm) carbons .

- HPLC : Assesses purity and retention times (e.g., RT = 2.192–2.836 min) .

Q. What preliminary biological assays are recommended for evaluating Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- derivatives?

- Answer : Prioritize enzyme inhibition assays targeting nicotinamide N-methyltransferase (NNMT), a metabolic enzyme linked to obesity and type 2 diabetes . Use recombinant NNMT in vitro assays or adipocyte models to measure methyltransferase activity (e.g., via colorimetric detection of S-adenosylhomocysteine). Cell viability assays (e.g., MTT) in HepG2 or 3T3-L1 cells assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across derivatives with similar substitution patterns?

- Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl sulfonyl groups in ). Electron-withdrawing groups (e.g., -Cl) may enhance enzyme inhibition but reduce solubility .

- Purity Validation : Low-yield compounds (e.g., 17% for 12d in ) may contain impurities affecting activity; use preparative HPLC for repurification .

- Computational Docking : Predict binding modes to NNMT using tools like AutoDock Vina, focusing on hydrogen bonds with catalytic residues (e.g., Asp134, Tyr160) .

Q. What strategies improve metabolic stability and bioavailability of these derivatives in preclinical studies?

- Answer :

- Structural Modifications : Introduce fluorine atoms (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic resistance, as seen in PubChem-reported analogs .

- Prodrug Design : Mask polar groups (e.g., amide) with ester linkages to improve membrane permeability .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. How can computational tools guide the design of selective NNMT inhibitors?

- Answer :

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical binding interactions (e.g., π-π stacking with Phe156 in NNMT) .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with IC50 data to predict activity .

- ADMET Prediction : Use SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

Methodological Considerations

- Synthetic Challenges : Low yields in nitro-substituted analogs (e.g., 12d: 17%) suggest competing side reactions; optimize nitro-group positioning and use microwave-assisted synthesis to accelerate kinetics .

- Data Interpretation : Conflicting bioactivity between regioisomers (e.g., 12a vs. 12c in ) highlights the need for 2D NMR (NOESY) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.